molecular formula C25H30O5 B14689808 Ircinin II CAS No. 35761-52-5

Ircinin II

Cat. No.: B14689808
CAS No.: 35761-52-5
M. Wt: 410.5 g/mol
InChI Key: YIWFEASCLZQHBJ-WCAMTQCTSA-N
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Description

The compound (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one is a complex organic molecule characterized by its unique structure, which includes multiple furan rings and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one typically involves multiple steps, including the formation of furan rings and the introduction of functional groups. One common synthetic route includes the following steps:

    Formation of Furan Rings: The furan rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions, such as hydroxylation and methylation.

    Coupling Reactions: The furan rings are coupled with the non-5-enylidene chain through cross-coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the double bonds in the non-5-enylidene chain to single bonds, altering the compound’s structure and properties.

    Substitution: Substitution reactions can occur at the furan rings, where hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine, and alkylation reagents such as alkyl halides, are commonly employed.

Major Products

    Oxidation: The major product is the corresponding carbonyl compound.

    Reduction: The major product is the fully saturated non-5-enylidene chain.

    Substitution: The major products are the substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one
  • (5Z)-5-[(E)-9-[5-(furan-2-ylmethyl)furan-2-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one
  • (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-4-enylidene]-4-hydroxy-3-methylfuran-2-one

Uniqueness

The uniqueness of (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one lies in its specific arrangement of furan rings and functional groups. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

CAS No.

35761-52-5

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-5-[(E,2R)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one

InChI

InChI=1S/C25H30O5/c1-17(6-4-8-18(2)12-23-24(26)19(3)25(27)30-23)7-5-9-20-13-22(29-16-20)14-21-10-11-28-15-21/h6,10-13,15-16,18,26H,4-5,7-9,14H2,1-3H3/b17-6+,23-12-/t18-/m1/s1

InChI Key

YIWFEASCLZQHBJ-WCAMTQCTSA-N

Isomeric SMILES

CC1=C(/C(=C/[C@H](C)CC/C=C(\C)/CCCC2=COC(=C2)CC3=COC=C3)/OC1=O)O

Canonical SMILES

CC1=C(C(=CC(C)CCC=C(C)CCCC2=COC(=C2)CC3=COC=C3)OC1=O)O

Origin of Product

United States

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